

# PQR626: A Technical Guide for Research in Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PQR626    |           |
| Cat. No.:            | B15543652 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PQR626** is a potent, selective, and orally bioavailable inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with excellent brain penetration.[1][2][3] Developed to address the hyperactivation of the mTOR pathway observed in various neurological and neurodevelopmental disorders, **PQR626** represents a significant advancement over previous generations of mTOR inhibitors.[4][5] Its ability to cross the blood-brain barrier effectively makes it a promising candidate for therapeutic intervention in central nervous system (CNS) conditions. This document provides a comprehensive technical overview of **PQR626**, including its mechanism of action, preclinical data, and experimental methodologies, to support its application in research and drug development for neurodevelopmental disorders.

#### Mechanism of Action: Dual mTORC1/2 Inhibition

**PQR626** is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many neurodevelopmental disorders, such as Tuberous Sclerosis Complex (TSC), mutations in genes like TSC1 or TSC2 lead to constitutive activation of mTORC1, resulting in abnormal cell growth and function. By inhibiting both mTORC1 and mTORC2, **PQR626** can modulate the downstream signaling pathways more comprehensively than rapalogs, which primarily inhibit mTORC1.





Click to download full resolution via product page

Figure 1: PQR626 inhibits the mTOR signaling pathway.

## Preclinical Data In Vitro Potency and Selectivity



**PQR626** was developed through extensive chemical exploration, combining features of a brain-penetrant mTOR kinase inhibitor (PQR620) and a potent, highly selective mTOR inhibitor (PQR617). This resulted in a compound with high potency and selectivity for mTORC1/2. While specific IC50 or Ki values from comprehensive kinase panels are not detailed in the provided abstracts, the compound is described as a "highly potent, selective...inhibitor of mTORC1/2 kinase".

#### **Pharmacokinetic Properties**

A key advantage of **PQR626** is its excellent brain penetration, a critical feature for treating neurological disorders. Comparative pharmacokinetic studies have demonstrated its superiority over other mTOR inhibitors in this regard.

| Compound                   | Brain/Plasma Ratio | Species                                   |
|----------------------------|--------------------|-------------------------------------------|
| PQR626                     | ~1.4:1 to ~1.8:1   | Rat (Sprague Dawley), Mouse (C57BL/6J)    |
| Everolimus                 | ~1:92 to ~1:61     | Rat (Sprague Dawley), Mouse<br>(C57BL/6J) |
| AZD2014                    | ~1:25              | Mouse (C57BL/6J)                          |
| Table 1: Comparative Brain |                    |                                           |

Penetration of mTOR

Inhibitors.

**PQR626** also exhibits good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.

## In Vivo Efficacy in a Neurodevelopmental Disorder Model

The efficacy of **PQR626** has been demonstrated in a mouse model of Tuberous Sclerosis Complex (TSC), a neurodevelopmental disorder characterized by mTOR hyperactivation.

Experimental Model: Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene primarily in glial cells. This model recapitulates key features of TSC, including epilepsy



and reduced survival.

Dosing Regimen: PQR626 was administered at a dose of 50 mg/kg twice a day (BID).

Key Findings: Treatment with **PQR626** showed a significant effect on survival and significantly prevented or decreased mortality compared to the vehicle-treated group. These results highlight the potential of **PQR626** in treating the neurological manifestations of TSC.

#### **Experimental Protocols**

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following outlines the methodologies used in the preclinical evaluation of **PQR626** based on the available literature.

### In Vivo Efficacy Study in Tsc1GFAPCKO Mice





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [PQR626: A Technical Guide for Research in Neurodevelopmental Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543652#pqr626-for-research-in-neurodevelopmental-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com